

An In-depth Technical Guide to Ethyl Methyl Disulfide (CAS 20333-39-5)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl methyl disulfide*

Cat. No.: B1330212

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core of Ethyl Methyl Disulfide

Ethyl methyl disulfide (CAS 20333-39-5), also known as (methyldisulfanyl)ethane or 2,3-Dithiapentane, is an organosulfur compound with the chemical formula $C_3H_8S_2$.^{[1][2]} This volatile, colorless to pale yellow liquid is characterized by a potent, sulfurous odor reminiscent of garlic or truffle, a common trait for many sulfur-containing compounds.^{[1][3]} While its strong aroma limits some direct applications, its unique chemical properties, stemming from the reactive disulfide bond, make it a molecule of significant interest in various scientific and industrial fields.

Naturally occurring in foods such as cabbage, kohlrabi, cheese, and durian, **ethyl methyl disulfide** contributes to their complex flavor and aroma profiles.^{[3][4]} Beyond its role as a flavoring agent, it serves as a valuable intermediate in chemical synthesis and has emerging applications in the pharmaceutical and agrochemical sectors.^{[1][5]} This guide provides a comprehensive technical overview of **ethyl methyl disulfide**, focusing on its chemical properties, synthesis, analytical methodologies, and safe handling protocols, tailored for professionals in research and development.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. These properties dictate its behavior in various solvents, its volatility, and its reactivity.

Nomenclature and Chemical Identifiers

Consistent identification is crucial in scientific communication. **Ethyl methyl disulfide** is known by several synonyms and is cataloged under various chemical registry numbers.

Parameter	Value	Source(s)
Common Name	Ethyl methyl disulfide	[1]
CAS Registry Number	20333-39-5	[2]
IUPAC Name	(methyldisulfanyl)ethane	[6]
Synonyms	Methyl ethyl disulfide, 2,3-Dithiapentane	[1] [2]
Molecular Formula	C ₃ H ₈ S ₂	[1]
Molecular Weight	108.23 g/mol	[6] [7]
InChI Key	XLTBPTGNLNIKRW-UHFFFAOYSA-N	[1] [2]
Canonical SMILES	CCSSC	[6] [7]

Key Physical Properties

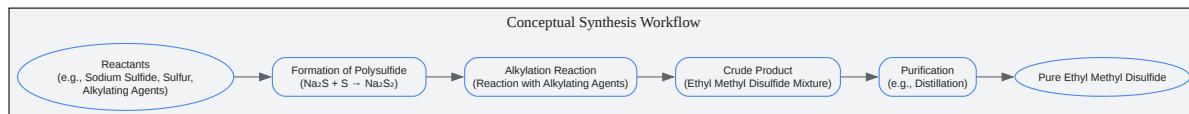
The physical properties of **ethyl methyl disulfide** are summarized below. These values are critical for designing experiments, particularly for purification (e.g., distillation) and for understanding its environmental fate.

Property	Value	Source(s)
Physical State	Colorless to pale yellow liquid	[1][8]
Boiling Point	137 °C	[3][9]
Melting Point	-89.83 °C	[9]
Density	1.020 g/cm ³ at 20 °C	[3][8]
Vapor Pressure	10.80 hPa at 20°C (est.)	[7]
Flash Point	32.22 °C (90.00 °F)	[8]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, methanol, and isopropanol.	[1][7]
LogP (XLogP3-AA)	1.3	[6][7]

Chemical Structure and Reactivity

The chemical behavior of **ethyl methyl disulfide** is dominated by the disulfide (-S-S-) bond. This functional group is a key structural motif in many biological systems, most notably in the tertiary structure of proteins through cysteine-cysteine linkages.

[Click to download full resolution via product page](#)


Caption: Chemical structure of **Ethyl Methyl Disulfide**.

The disulfide bond is susceptible to both reduction and oxidation. Reductive cleavage, typically with a thiol-containing reducing agent or a metal hydride, will break the S-S bond to yield ethanethiol and methanethiol. Conversely, oxidation can lead to the formation of thiosulfinate

and ultimately to sulfonic acids. This reactivity makes **ethyl methyl disulfide** a useful precursor for synthesizing other sulfur-containing molecules.[1]

Synthesis Pathways

While specific, proprietary synthesis methods exist, a general and patented approach involves the reaction of steam containing mercaptans (like methanethiol and ethanethiol) and hydrogen sulfide with a reactive iron oxide.[3] Another common laboratory and industrial synthesis route for asymmetric disulfides can be conceptualized through the reaction of a sulphenyl halide with a thiol or by the co-oxidation of two different thiols. A patented method for a related compound, dimethyl disulfide, involves reacting sodium sulfide with elemental sulfur to form sodium disulfide, which is then reacted with an alkylating agent like dimethyl sulfate.[10] A similar principle can be applied for **ethyl methyl disulfide** synthesis.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for disulfide synthesis.

Analytical Methodologies

Accurate identification and quantification of **ethyl methyl disulfide** are essential for quality control in flavoring applications, for monitoring chemical reactions, and in research.

Gas Chromatography (GC)

Gas chromatography is the primary technique for analyzing volatile sulfur compounds like **ethyl methyl disulfide**.[2][11] Given the complexity of matrices in which it is often found (e.g., food products, crude reaction mixtures), a highly selective detector is paramount.

- Sulfur Chemiluminescence Detector (SCD): This detector is highly specific and sensitive to sulfur-containing compounds, making it ideal for trace-level analysis without interference from non-sulfur compounds.^{[12][13]} The SCD provides an equimolar response to sulfur, simplifying quantification.
- Flame Ionization Detector (FID): While less selective than the SCD, the FID can also be used, especially for samples with higher concentrations or less complex matrices.
- Mass Spectrometry (MS) Detector: GC-MS is a powerful tool for both identification and quantification.

Experimental Protocol: GC-SCD Analysis

- Sample Preparation: Dilute the sample in an appropriate organic solvent (e.g., hexane or dichloromethane). For solid matrices, headspace or solid-phase microextraction (SPME) may be employed.
- Instrumentation: A gas chromatograph equipped with an SCD.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5, DB-1) is typically suitable for separating volatile sulfur compounds.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.
 - Carrier Gas: Helium or Hydrogen at a constant flow rate.
- SCD Conditions: Follow manufacturer's recommendations for temperature, pressure, and gas flows (e.g., hydrogen, oxygen/air).
- Data Analysis: Identify the **ethyl methyl disulfide** peak based on its retention time, confirmed by running a pure standard. Quantify using an external or internal standard calibration curve.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with GC, provides definitive structural information. The electron ionization (EI) mass spectrum of **ethyl methyl disulfide** shows characteristic fragmentation patterns.[2][14]

- Molecular Ion (M^+): m/z 108[6]
- Major Fragments: The NIST Mass Spectrometry Data Center reports top peaks at m/z 80 and a second highest at m/z 108.[6] Other significant fragments would arise from the cleavage of C-S and S-S bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for unambiguous structure elucidation. ^{13}C NMR data for **ethyl methyl disulfide** is available in spectral databases.[6][15] The spectrum would show three distinct signals corresponding to the methyl carbon, the methylene carbon of the ethyl group, and the methyl carbon of the ethyl group.

Applications in Research and Industry

Ethyl methyl disulfide's applications are diverse, ranging from food science to the pharmaceutical industry.

- Flavoring Agent: It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA number 4040) and is used to impart savory, onion, garlic, and truffle-like notes to food products.[3][8][16]
- Chemical Synthesis: It serves as a precursor in the synthesis of other sulfur-containing compounds.[1] This is particularly relevant in the development of new agrochemicals and pharmaceuticals.[5]
- Pharmaceutical and Agrochemical Research: There is growing interest in using **ethyl methyl disulfide**-derived intermediates for creating novel antibiotics, anticoagulants, and antifungal drugs.[5] In agriculture, it has been explored as a soil fumigant, an alternative to phased-out substances like methyl bromide.[5]

- Corrosion Inhibition: In the oil and gas industry, it can be a component in corrosion inhibitor formulations for pipelines, where it forms a protective sulfide layer on metal surfaces.[5]

Safety, Handling, and Regulatory Status

As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. **Ethyl methyl disulfide** is a flammable liquid and presents several health hazards.

Hazard Identification and GHS Classification

- Flammability: Highly flammable liquid and vapor (GHS Category 1 or 2).[6][16][17] Keep away from heat, sparks, open flames, and other ignition sources.[17][18]
- Toxicity: May be harmful if swallowed (Acute Toxicity, Oral, Category 4).[6][17]
- Irritation: Can cause skin and eye irritation (Category 2).[16][17]

Safe Handling and Personal Protective Equipment (PPE)

- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[17]
- Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17][18]
- Static Discharge: Take precautionary measures against static discharge. Use non-sparking tools and ensure equipment is properly grounded.[17][18]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[18]

Regulatory Status

- FDA: Listed in the FDA's Substances Added to Food inventory.[16]
- FEMA: Assigned FEMA number 4040 for use as a flavoring substance.[16]
- EFSA: While it doesn't have an individual approval, it may be used under an appropriate group standard for flavoring agents.[6]

Conclusion

Ethyl methyl disulfide is a multifaceted organosulfur compound with a well-defined set of chemical and physical properties. While its potent odor is a defining characteristic, its true value for researchers lies in the reactivity of its disulfide bond, making it a useful building block in organic synthesis. For professionals in drug development and materials science, understanding its synthesis, analytical characterization, and safe handling is crucial for leveraging its potential in creating novel products and technologies. This guide serves as a foundational resource to support those endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 20333-39-5: Ethyl methyl disulfide | CymitQuimica [cymitquimica.com]
- 2. Methyl ethyl disulfide [webbook.nist.gov]
- 3. ETHYL METHYL DISULFIDE | 20333-39-5 [chemicalbook.com]
- 4. Human Metabolome Database: Showing metabocard for Ethyl methyl disulfide (HMDB0032912) [hmdb.ca]
- 5. Ethyl Methyl Disulfide Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 6. Ethyl methyl disulfide | C3H8S2 | CID 123388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
- 8. methyl ethyl disulfide, 20333-39-5 [thegoodscentscompany.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. CN1053891C - Preparation method for dimethyl disulphide - Google Patents [patents.google.com]
- 11. Methyl ethyl disulfide [webbook.nist.gov]
- 12. gcms.cz [gcms.cz]

- 13. ETS Labs [etslabs.com]
- 14. Methyl ethyl disulfide [webbook.nist.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. Ethyl methyl disulfide (20333-39-5) for sale [vulcanchem.com]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Methyl Disulfide (CAS 20333-39-5)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1330212#ethyl-methyl-disulfide-cas-number-20333-39-5\]](https://www.benchchem.com/product/b1330212#ethyl-methyl-disulfide-cas-number-20333-39-5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com